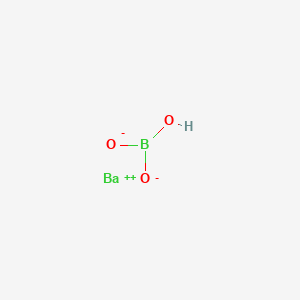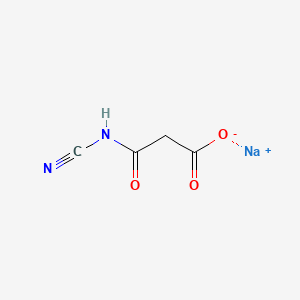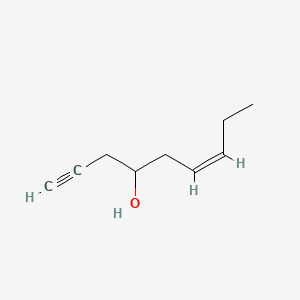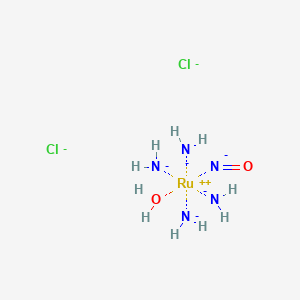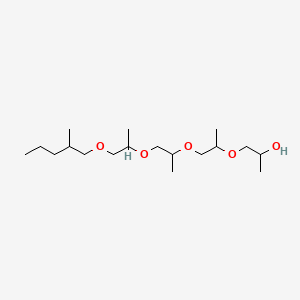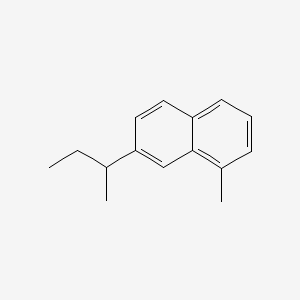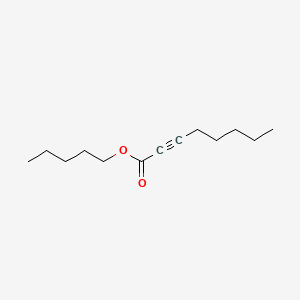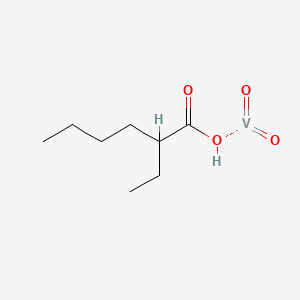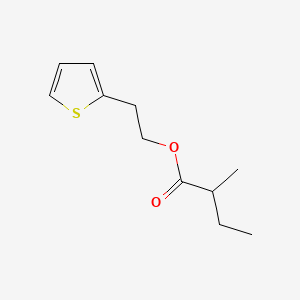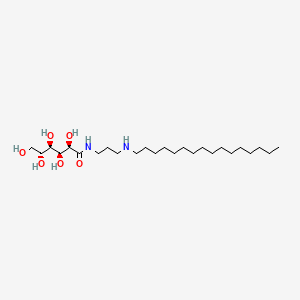
N-(3-(Hexadecylamino)propyl)-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Hexadecylamino)propyl)-D-gluconamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a hexadecylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-(3-dimethylamino)propylamine as an intermediate, which is then reacted with hexadecylamine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and temperatures around 70°C to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(3-(Hexadecylamino)propyl)-D-gluconamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Hexadecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amide group can participate in substitution reactions, where the hexadecylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
N-(3-(Hexadecylamino)propyl)-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and membrane interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3-(Hexadecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. The hexadecylamino group allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways. Additionally, the D-gluconamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Dimethylamino)propyl)-octadecanamide: Similar in structure but with different chain lengths and functional groups.
N-(2-Aminoethyl)-3-aminopropyl methyl dimethoxysilane: Contains similar amino groups but with different applications and properties.
Uniqueness
N-(3-(Hexadecylamino)propyl)-D-gluconamide is unique due to its specific combination of a long-chain hexadecylamino group and a D-gluconamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
86702-62-7 |
|---|---|
Formule moléculaire |
C25H52N2O6 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-N-[3-(hexadecylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C25H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-18-16-19-27-25(33)24(32)23(31)22(30)21(29)20-28/h21-24,26,28-32H,2-20H2,1H3,(H,27,33)/t21-,22-,23+,24-/m1/s1 |
Clé InChI |
BDYGHEUSJLDPJU-JLLPCOHGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


